molecular formula C32H39N5O2 B13746987 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea CAS No. 285983-72-4

3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea

Cat. No.: B13746987
CAS No.: 285983-72-4
M. Wt: 525.7 g/mol
InChI Key: RTGVWXYTMRGERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyrazole core substituted with a tert-butyl group and a 4-methylphenyl moiety. The urea linker connects to a naphthalene ring modified with a 2-(piperidin-1-yl)ethoxy side chain. Such structural complexity is common in kinase inhibitors or receptor modulators, where the pyrazole and urea functionalities often contribute to binding affinity . The piperidine group in the ethoxy chain may influence solubility and pharmacokinetics due to its basic nature .

Properties

CAS No.

285983-72-4

Molecular Formula

C32H39N5O2

Molecular Weight

525.7 g/mol

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-piperidin-1-ylethoxy)naphthalen-1-yl]urea

InChI

InChI=1S/C32H39N5O2/c1-23-12-14-24(15-13-23)37-30(22-29(35-37)32(2,3)4)34-31(38)33-27-16-17-28(26-11-7-6-10-25(26)27)39-21-20-36-18-8-5-9-19-36/h6-7,10-17,22H,5,8-9,18-21H2,1-4H3,(H2,33,34,38)

InChI Key

RTGVWXYTMRGERL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(1-PIPERIDINYL)ETHOXY]-1-NAPHTHALENYL]- typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester under acidic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Piperidine Group: The piperidine group is attached through a nucleophilic substitution reaction, where the naphthalene derivative reacts with a piperidine derivative under basic conditions.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate compound with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the pyrazole ring or the naphthalene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine group or the naphthalene ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(1-PIPERIDINYL)ETHOXY]-1-NAPHTHALENYL]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Urea Derivatives

Morpholine-Substituted Analog

Compound: 1-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (CAS: 285983-48-4)

  • Key Differences : Replaces piperidine with morpholine in the ethoxy side chain.
  • Molecular Weight : 527.66 vs. 541.64 (target compound with piperidine).
  • Storage conditions (-20°C) suggest sensitivity to hydrolysis or oxidation .
Dichlorophenyl-Methoxyphenyl Analog

Compound: 1-(4-((2-aminopyridin-4-yl)oxy)-2,3-dichlorophenyl)-3-(3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)urea (CAS: 1337932-06-5)

  • Key Differences : Incorporates dichlorophenyl and methoxyphenyl groups.
  • Molecular Weight : 541.44 vs. 541.64 (target compound).
  • Functional Impact : Chlorine atoms increase molecular weight and may enhance metabolic stability. The methoxy group could modulate electronic effects on binding interactions .

Non-Urea Pyrazole Derivatives

3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o)
  • Synthesis : Derived from naphthalen-1-ylhydrazine, yielding an 82% product.
  • Structural Comparison : Lacks the urea-naphthalene moiety but shares the tert-butyl-pyrazole core. The naphthalene group may enhance π-π stacking interactions compared to the target compound’s methylphenyl group .
MK13: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea
  • Synthesis : Prepared via condensation in acetic acid, similar to methods in .
  • Key Differences : Uses a dimethoxyphenyl group instead of tert-butyl-pyrazole. Demonstrates the versatility of urea linkers in connecting aromatic systems .

Substituent Effects on Bioactivity

  • Piperidine vs. Morpholine : Piperidine’s secondary amine may confer stronger basicity, affecting cellular uptake and target binding. Morpholine’s oxygen could reduce off-target interactions with cationic binding sites .
  • Halogenated Analogs : ’s dichlorophenyl derivative highlights how halogenation can improve metabolic stability and affinity for hydrophobic pockets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Notable Properties Source
Target Compound (Piperidine) 541.64 Piperidin-1-yl ethoxy, 4-methylphenyl Basic side chain, moderate solubility
Morpholine Analog 527.66 Morpholinoethoxy Higher hydrophilicity, stored at -20°C
Dichlorophenyl-Methoxyphenyl Analog 541.44 2,3-dichlorophenyl, 4-methoxyphenyl Enhanced stability, halogen effects
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazole 295.39 Naphthalen-1-yl High π-π stacking potential

Research Findings and Implications

  • Piperidine vs. Morpholine : The choice between these groups depends on the desired balance between lipophilicity (piperidine) and solubility (morpholine). Piperidine may favor blood-brain barrier penetration, while morpholine could reduce toxicity .
  • Urea Linker Stability : Urea derivatives in and show susceptibility to hydrolysis under acidic conditions, suggesting the need for protective formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.